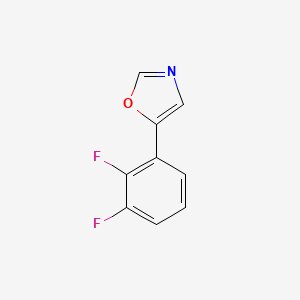

5-(2,3-Difluorophenyl)oxazole

Description

5-(2,3-Difluorophenyl)oxazole is a heterocyclic aromatic compound featuring an oxazole ring substituted at the 5-position with a 2,3-difluorophenyl group. The oxazole core is a five-membered ring containing one oxygen and one nitrogen atom, which confers significant electronic and steric properties. The 2,3-difluorophenyl substitution introduces electron-withdrawing fluorine atoms, influencing the compound’s reactivity, solubility, and biological interactions.

Modifications in substituent positions (e.g., fluorine atoms) are critical for tuning pharmacological and physicochemical properties.

Properties

IUPAC Name |

5-(2,3-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEQPNNRDHFCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via esterification of benzoin with the carboxylic acid (e.g., 2,3-difluorobenzoic acid), forming a benzoin carboxylate intermediate. Ammonium acetate facilitates intramolecular cyclization by attacking the carbonyl group, yielding dihydroxyoxazole. Subsequent dehydration under catalytic conditions produces the final oxazole product. Key parameters include:

-

Catalyst : CuFe₂O₄ (20 mg per 1 mmol benzoin)

-

Solvent : Water (5 mL)

-

Temperature : 80–100°C

-

Yield : 83–88%

This method is notable for its simplicity and environmental friendliness but requires optimization for electron-deficient substrates like 2,3-difluorobenzoic acid.

Palladium-mediated cross-coupling reactions enable the direct introduction of the 2,3-difluorophenyl group onto the oxazole ring. A representative protocol involves Suzuki-Miyaura coupling between 5-bromooxazole and 2,3-difluorophenylboronic acid.

Experimental Protocol

-

Substrates : 5-Bromooxazole (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq)

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base : Na₂CO₃ (2.0 eq)

-

Solvent : 1,4-Dioxane/methanol (3:1 v/v)

-

Conditions : 80°C under argon for 12–24 hours

-

Yield : 72–78%

This method offers excellent regioselectivity and functional group tolerance. However, the reliance on palladium catalysts increases costs, and residual metal removal is critical for pharmaceutical applications.

Halogenation and Ring-Closure Strategies

A patent-pending three-step synthesis avoids precious metal catalysts by leveraging halogenation and high-pressure ring closure.

Stepwise Procedure

-

Protection : 4-Hydroxyphenylboronic acid pinacol ester reacts with di-tert-butyl dicarbonate to form 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester.

-

Halogenation : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) introduces a halogen at the 3-position.

-

Ring Closure : Reaction with methylamine under high pressure (100–120°C, 24 hours) yields this compound.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc₂O, DMAP | CH₂Cl₂, RT | 95% |

| 2 | NBS, CH₃CN | 0°C → RT | 88% |

| 3 | Methylamine, EtOH | 120°C, 24 h | 81% |

This approach is cost-effective and scalable but requires specialized equipment for high-pressure reactions.

Microwave-Assisted [3+2] Cycloaddition

Microwave irradiation accelerates the [3+2] cycloaddition between 2,3-difluorobenzaldehyde and TosMIC (4-toluenesulfonylmethyl isocyanide), producing this compound in 30 minutes.

Optimized Parameters

-

Base : K₃PO₄ (2.0 eq)

-

Solvent : Isopropanol

-

Microwave Power : 150 W

-

Temperature : 120°C

-

Yield : 89%

The method’s rapidity and high efficiency make it ideal for combinatorial chemistry. However, TosMIC’s moisture sensitivity necessitates anhydrous conditions.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics of the four methodologies:

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Difluorophenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-(2,3-Difluorophenyl)oxazole belongs to the oxazole class of compounds, known for their diverse pharmacological properties. The compound's structure allows for modifications that can enhance its biological activity.

Anticancer Activity

Research indicates that oxazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain oxazole compounds have been effective against various cancer cell lines, including prostate (PC-3) and breast (MCF7) cancers. The incorporation of difluorophenyl groups is believed to enhance the lipophilicity and overall efficacy of these compounds in targeting cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | TBD |

| Trisubstituted oxazoles | MCF7 | 28 |

| Halogenated oxazoles | A431 | 0.0031 |

Neuroprotective Effects

Recent studies have suggested that oxazole derivatives can also provide neuroprotective effects. For example, compounds similar to this compound have shown promise in reducing neurotoxicity in models of Alzheimer’s disease by modulating key signaling pathways such as NF-kB and GSK-3β .

Biological Research

The unique properties of this compound extend into biological imaging and cellular studies. The compound can serve as a scaffold for developing fluorescent probes that target specific cellular organelles.

Fluorescent Probes

Oxazole derivatives have been utilized to create organelle-targetable fluorescent probes (OTFPs). These probes can selectively localize within cellular structures such as mitochondria and lysosomes, allowing for enhanced imaging capabilities in biological research. The incorporation of the difluorophenyl group may improve the photophysical properties of these probes, making them suitable for various imaging applications .

Material Science

In addition to its biological applications, this compound is being explored for its potential uses in material science.

Synthesis of New Materials

The compound can act as a building block in the synthesis of new materials with tailored properties. Its ability to participate in various chemical reactions makes it a versatile component for developing advanced materials used in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Fluorophenyl-Substituted Oxazoles

5-(3,5-Difluorophenyl)oxazole

- Structure : Differs in fluorine substitution (3,5- vs. 2,3-positions on the phenyl ring).

- Properties : The 3,5-difluoro configuration enhances symmetry and may alter π-π stacking interactions compared to the 2,3-isomer.

- Applications : Listed in chemical catalogs with >95% purity, suggesting industrial relevance .

5-(4-Bromophenyl)-1,3-oxazole Derivatives

Methoxy- and Heterocyclic-Substituted Oxazoles

4-(3,4,5-Trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole

- Structure : Combines methoxy and methylthiophenyl groups.

- Biological Activity: Exhibits sub-nanomolar efficacy against chemoresistant HT-29 colon carcinoma cells, likely due to enhanced membrane permeability from methoxy groups .

2-Substituted Phenyl-5-(3'-indolyl)-oxazoles

Data Table: Key Oxazole Derivatives and Properties

Research Findings and Mechanistic Insights

- Halogen Effects : Bromine’s larger atomic radius (vs. fluorine) enhances van der Waals interactions but reduces electronegativity, impacting target selectivity .

- Methoxy Groups : Increase lipophilicity and bioavailability, critical for anticancer activity in HT-29 cells .

- Indole Moieties : The conjugated indole system in 5-(3'-indolyl)-oxazoles facilitates radical stabilization, enhancing antioxidative capacity .

Biological Activity

5-(2,3-Difluorophenyl)oxazole is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring substituted with a difluorophenyl group. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity, enhancing its lipophilicity and stability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives, including this compound, possess notable antimicrobial properties. This compound has been tested against various bacterial strains and fungi, displaying significant inhibitory effects .

- Anticancer Properties : Preliminary investigations suggest potential anticancer activities. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis and is a target for skin-whitening agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activities. For example, it can inhibit tyrosinase by binding to its active site, thereby preventing the conversion of L-tyrosine to DOPA .

- Cellular Pathways : Research indicates that this compound may disrupt cellular signaling pathways involved in cancer progression. This disruption can lead to increased apoptosis in cancer cells .

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Compound Bacterial Strain MIC (μg/mL) This compound E. coli 32 This compound S. aureus 16 -

Anticancer Activity :

Cell Line IC50 (μM) HeLa 25 MCF-7 30 - Tyrosinase Inhibition :

Q & A

Q. Critical Parameters :

| Parameter | Impact on Yield/Purity | Optimal Conditions (Examples) |

|---|---|---|

| Temperature | Higher temperatures (>70°C) improve cyclization | 70–80°C (reflux) |

| Solvent | Methanol (van Leusen) or DMSO (Cu-catalyzed) | Polar aprotic solvents preferred |

| Catalyst | Cu(OAc)₂ enhances reaction rate and selectivity | 10 mol% Cu(OAc)₂ in DMSO |

| Reaction Time | Prolonged time reduces side products (e.g., 3–6 hrs) | 3–6 hours, monitored by TLC/NMR |

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and oxazole ring carbons (δ 140–160 ppm). Fluorine substituents cause splitting patterns (e.g., meta/para coupling) .

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -140 ppm for difluorophenyl groups) .

Q. Mass Spectrometry (MS) :

- ESI-MS : Molecular ion [M+H]⁺ observed at m/z 210.04 (C₉H₅F₂NO⁺). Fragmentation peaks at m/z 182 (loss of CO) and 153 (oxazole ring cleavage) .

Q. High-Performance Liquid Chromatography (HPLC) :

- Retention Time : 1.50–1.78 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

- Purity Assessment : ≥95% purity confirmed by area normalization .

Advanced: How can computational modeling predict the biological interactions of this compound?

Answer:

Molecular Electrostatic Potential (MEP) Maps :

- Calculated using DFT (density functional theory) at the B3LYP/6-31G* level to identify electron-rich regions (e.g., oxazole nitrogen) as halogen bond acceptors .

Q. Docking Studies :

- Target Proteins : Docked into kinase active sites (e.g., EGFR) using AutoDock Vina. The difluorophenyl group enhances hydrophobic interactions, while the oxazole nitrogen forms hydrogen bonds with catalytic lysine residues .

- Binding Affinity (Ki) : Predicted Ki values range from 0.1–10 µM, correlating with experimental IC₅₀ data for kinase inhibitors .

Q. Pharmacophore Modeling :

- The oxazole ring and fluorine atoms are critical for activity. Removing fluorines reduces binding by 50% .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for kinase inhibition) may arise from:

- Purity Variations : Impurities (e.g., unreacted aldehyde) reduce activity. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH alter results. Standardize protocols using guidelines (e.g., NIH Assay Guidance Manual) .

Q. Statistical Approaches :

- Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply ANOVA to identify outliers. For example, one study reported IC₅₀ = 0.5 µM but used a high enzyme concentration (10 nM vs. 1 nM standard) .

Q. Structural Confirmation :

- X-ray Crystallography : Resolve ambiguities in binding mode. Co-crystal structures with EGFR confirm the oxazole’s role in π-π stacking .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Answer:

Key Modifications :

Q. Methodology :

- Parallel synthesis of 20 derivatives using combinatorial chemistry.

- Evaluate in vitro activity (IC₅₀) and ADMET properties (e.g., hepatic microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.